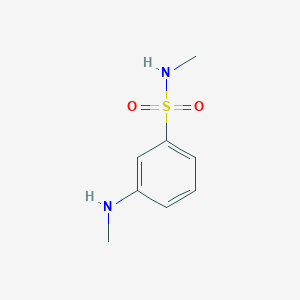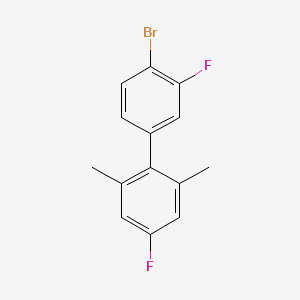
Fmoc-N-Me-D-Glu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Me-D-Glu-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-D-glutamic acid, is a derivative of glutamic acid. It is commonly used in solid-phase peptide synthesis as a building block for introducing N-methyl-glutamic acid residues. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Glu-OH typically involves the protection of the amino group of D-glutamic acid with the Fmoc group. This can be achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The methylation of the amino group is then carried out using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-Me-D-Glu-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Coupling Reactions: The carboxyl group of this compound can be activated using reagents like dicyclohexylcarbodiimide (DCC) and coupled with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: DCC and N-hydroxysuccinimide (NHS) are frequently used for activating the carboxyl group for peptide bond formation.
Major Products Formed
The major products formed from these reactions include peptides with N-methyl-glutamic acid residues, which are used in various biochemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-N-Me-D-Glu-OH is used as a building block in the synthesis of peptides and proteins. Its incorporation into peptides enhances their stability and resistance to enzymatic degradation .
Biology
In biological research, peptides containing N-methyl-glutamic acid residues are used to study protein-protein interactions and enzyme-substrate interactions .
Medicine
In medicine, these peptides are explored for their potential therapeutic applications, including as inhibitors of specific enzymes and as drug delivery agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and drug delivery .
Wirkmechanismus
The mechanism of action of Fmoc-N-Me-D-Glu-OH involves its incorporation into peptides, where it influences the peptide’s conformation and stability. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to allow for further functionalization . The N-methylation of the glutamic acid residue enhances the peptide’s resistance to enzymatic degradation, making it more stable in biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Glu-OH: This compound is similar to Fmoc-N-Me-D-Glu-OH but lacks the N-methylation, making it less stable in biological environments.
Fmoc-N-Me-Glu(OtBu)-OH: This compound is another derivative of glutamic acid with a tert-butyl ester protecting group, which provides additional stability during synthesis.
Uniqueness
This compound is unique due to its N-methylation, which enhances the stability and resistance of peptides to enzymatic degradation. This makes it particularly useful in the synthesis of therapeutic peptides and peptide-based materials .
Eigenschaften
Molekularformel |
C21H21NO6 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid |
InChI |
InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1 |
InChI-Schlüssel |
FGKBEQMQAJSEQI-GOSISDBHSA-N |
Isomerische SMILES |
CN([C@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)
![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)

![3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15303823.png)


![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide](/img/structure/B15303847.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B15303850.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(1,3-dioxolan-2-yl)pentanoic acid](/img/structure/B15303851.png)



